molecular formula C18H11BrN4O3S2 B2718898 N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941878-50-8

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2718898
CAS No.: 941878-50-8
M. Wt: 475.34
InChI Key: SCBFBBHGGRTBRG-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a nitro group at the 5-position. The carboxamide moiety is dual-substituted: one arm is a 6-bromobenzo[d]thiazol-2-yl group, and the other is a pyridin-2-ylmethyl group.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O3S2/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFBBHGGRTBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

  • Molecular Formula: C₁₈H₁₃BrN₄O₃S
  • Molecular Weight: 469.3 g/mol
  • CAS Number: 895024-54-1

This structure incorporates several functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination of benzo[d]thiazole.
  • Nitration to introduce the nitro group.
  • Coupling with pyridin-2-ylmethylamine to form the final carboxamide structure.

These steps are crucial for obtaining high yields and purity of the compound .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction: It has been suggested that it can bind to DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis: The compound may trigger programmed cell death in malignant cells, making it a candidate for anticancer therapies .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the nitro group enhances these effects by facilitating interactions with biological macromolecules .

Table 1: Summary of Anticancer Activity

Compound NameIC50 (µg/mL)Cell Line TestedMechanism of Action
Compound A1.61 ± 1.92A431DNA Intercalation
Compound B1.98 ± 1.22JurkatApoptosis Induction
N-(6-bromobenzo[d]thiazol...)TBDTBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Thiazole-containing compounds are known for their efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties .

Case Studies

  • Study on Antitumor Activity:
    A recent investigation demonstrated that derivatives of thiazole, including those with bromine substitutions, showed enhanced cytotoxicity against breast cancer cells compared to non-substituted analogs. The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy:
    Another study focused on the antimicrobial properties of thiazole derivatives, revealing that compounds containing nitro groups exhibited potent activity against Gram-positive bacteria, suggesting a broad-spectrum potential for N-(6-bromobenzo[d]thiazol...) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Carboxamides

Key Analogs :

  • 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide (): Synthesized via TiCl4 or DCC/DMAP-mediated coupling.
  • 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline (): Shares a nitro-thiophene motif but lacks the carboxamide and benzothiazole groups. Its applications focus on chemical sensing rather than bioactivity, highlighting how substituents dictate functional roles .
Benzothiazole Derivatives

Key Analogs :

  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) (): Features an aminobenzothiazole group instead of bromo-substitution. The amino group enhances corrosion inhibition efficiency by increasing electron density, whereas bromine in the target compound may improve lipophilicity and membrane permeability .
  • N-(2-Chloro-6-methylphenyl)-2-[(5-bromo-2-pyridinyl)amino]-5-thiazolecarboxamide (): Replaces the thiophene core with a thiazole and substitutes bromine on pyridine instead of benzothiazole.
Pyridinylmethyl-Substituted Compounds

Key Analogs :

  • N-Substituted 2-(4-pyridinyl)thiazole carboxamides (): Utilize a pyridinyl-thiazole scaffold. The absence of a nitro group and bromobenzothiazole limits their redox activity, which is critical for compounds interacting with enzymatic active sites .
  • Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide) (): A clinically approved kinase inhibitor. Its chloro-methylphenyl and piperazinylpyrimidine substituents confer distinct target selectivity compared to the bromobenzothiazole and nitro-thiophene motifs in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications References
N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide Thiophene-carboxamide 6-Bromo-benzothiazole, 5-nitro, pyridin-2-ylmethyl Likely coupling reagents (e.g., DCC/DMAP) Potential kinase inhibitor/corrosion inhibitor Inferred
5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide Thiophene-carboxamide 5-Bromo, 3-methyl-1-phenylpyrazole TiCl4 or DCC/DMAP coupling Not reported
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Benzothiazole-amide 6-Amino-benzothiazole Stepwise nitration/reduction Corrosion inhibitor
Dasatinib Thiazole-carboxamide 2-Chloro-6-methylphenyl, piperazinylpyrimidine NaO-tBu-mediated coupling BCR-ABL kinase inhibitor

Research Findings and Trends

  • Substituent Effects : Bromine on benzothiazole enhances electrophilicity and binding to hydrophobic enzyme pockets, while the nitro group on thiophene may participate in redox interactions .
  • Synthetic Flexibility : Carboxamide coupling (e.g., DCC/DMAP in ) is a common strategy, but the target compound’s dual N-substitution likely requires sequential coupling steps to avoid regiochemical conflicts .
  • Bioactivity Potential: Compared to dasatinib, the target compound’s nitro-thiophene and bromobenzothiazole groups suggest distinct target selectivity, possibly favoring ROS-dependent pathways over tyrosine kinases .

Q & A

Q. What are the key synthetic pathways for preparing N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or brominated precursors.
  • Step 2 : Introduction of the pyridin-2-ylmethyl group via nucleophilic substitution or coupling reactions, often using NaH as a base to facilitate amide bond formation .
  • Step 3 : Nitration of the thiophene ring at the 5-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 4 : Final carboxamide coupling via activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with the amine-functionalized pyridine derivative . Key reagents include NaH, thionyl chloride, and palladium catalysts for cross-coupling steps.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromine on benzothiazole, nitro group on thiophene) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography (if crystalline) : Resolves 3D structure using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, as seen in NaO-tBu-mediated coupling reactions (86% yield in THF) .
  • Temperature Control : Low temperatures (0–5°C) during nitration prevent side reactions like ring sulfonation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for brominated intermediates .
  • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) removes byproducts .

Q. What computational methods predict the compound’s biological interactions?

  • Molecular Docking : Software like AutoDock Vina models binding affinity to targets (e.g., kinase domains), leveraging structural analogs (e.g., dasatinib’s pyrimidine-thiazole scaffold) .
  • QSAR Modeling : Correlates electronic properties (e.g., nitro group’s electron-withdrawing effect) with activity trends in related benzothiazole derivatives .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales, identifying critical hydrogen bonds or π-π stacking interactions .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-Response Analysis : Compare IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase assays) to account for variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency discrepancies .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate contributions of specific groups to activity .

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